2-(2,4-dichlorophenoxy)-N-[(thiophen-3-yl)methyl]acetamide
CAS No.: 1058259-04-3
Cat. No.: VC11926006
Molecular Formula: C13H11Cl2NO2S
Molecular Weight: 316.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058259-04-3 |
|---|---|
| Molecular Formula | C13H11Cl2NO2S |
| Molecular Weight | 316.2 g/mol |
| IUPAC Name | 2-(2,4-dichlorophenoxy)-N-(thiophen-3-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C13H11Cl2NO2S/c14-10-1-2-12(11(15)5-10)18-7-13(17)16-6-9-3-4-19-8-9/h1-5,8H,6-7H2,(H,16,17) |
| Standard InChI Key | STKCJXCZTSFHLD-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCC2=CSC=C2 |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCC2=CSC=C2 |
Introduction
Synthesis Methods
The synthesis of compounds with similar structures typically involves multiple steps, starting with the preparation of intermediate compounds. For example, the synthesis of related compounds often begins with the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate can then be further modified to introduce the thiophenyl group.
Biological Activity
While specific biological activity data for 2-(2,4-dichlorophenoxy)-N-[(thiophen-3-yl)methyl]acetamide is not available, compounds with similar structures have shown potential in various biological applications. For instance, dichlorophenoxy-containing compounds have been studied for their anticancer and neurotoxic effects. Thiophene derivatives are also known for their antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar compounds, such as 2-(2,4-dichlorophenoxy)-N-(thiophen-3-ylmethyl)acetamide (CAS: 1058259-04-3), have a molecular weight of 316.2 g/mol . Another related compound, 2-(2,4-dichlorophenoxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide (CAS: 2415631-27-3), has a molecular weight of 356.3 g/mol .
| Compound | CAS Number | Molecular Weight (g/mol) |
|---|---|---|
| 2-(2,4-dichlorophenoxy)-N-(thiophen-3-ylmethyl)acetamide | 1058259-04-3 | 316.2 |
| 2-(2,4-dichlorophenoxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide | 2415631-27-3 | 356.3 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume